molecular formula C28H28N6O2S B2585467 1-(2,3-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893272-11-2

1-(2,3-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2585467
CAS No.: 893272-11-2
M. Wt: 512.63
InChI Key: NEJMSYQFELBJJZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a triazolo[1,5-a]quinazoline core fused with a piperazine ring and substituted with a 2,3-dimethylphenyl group and a 4-methylbenzenesulfonyl moiety. The sulfonyl group may contribute to enzyme-binding interactions, as seen in sulfonamide-based therapeutics . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or herbicides .

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2S/c1-19-11-13-22(14-12-19)37(35,36)28-27-29-26(23-8-4-5-9-25(23)34(27)31-30-28)33-17-15-32(16-18-33)24-10-6-7-20(2)21(24)3/h4-14H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMSYQFELBJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC(=C6C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that combines a piperazine core with a triazoloquinazoline moiety. This structural configuration suggests potential biological activities, particularly in the realm of oncology and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C20H24N6O2SC_{20}H_{24}N_{6}O_{2}S, and it possesses a molecular weight of approximately 396.51 g/mol. Its structure features a piperazine ring substituted with a triazoloquinazoline derivative and a sulfonyl group, which may enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that triazoloquinazolines exhibit significant biological activities, particularly as anticancer agents. The following sections detail specific findings related to the biological activity of the compound.

Anticancer Activity

Several studies have evaluated the anticancer properties of triazoloquinazoline derivatives:

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that compounds similar to the target molecule exhibit moderate cytotoxicity against various cancer cell lines. For instance, compounds derived from triazoloquinazolines showed IC50 values ranging from 17.35 µM to 39.41 µM against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HePG-2) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase II (Topo II). For example, certain derivatives displayed IC50 values against Topo II ranging from 7.45 µM to 15.16 µM, indicating their potential as effective inhibitors .

Case Studies

A recent study synthesized several new triazoloquinazoline derivatives and evaluated their anticancer effects:

CompoundCell LineIC50 (µM)Topo II Inhibition (IC50 µM)
9HCT-11617.3515.16
7HePG-229.4712.00
16HepG26.2910.25

These results highlight the potential of these derivatives in developing new anticancer therapeutics .

Pharmacological Implications

The unique structural features of this compound suggest several pharmacological implications:

  • Targeting Cancer Cells : The ability to inhibit Topo II and intercalate DNA positions these compounds as promising candidates for cancer therapy.
  • Selectivity and Efficacy : Further modifications to the piperazine or triazoloquinazoline moieties could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Potential for Combination Therapy : Given their moderate activity profiles, these compounds could be explored in combination with existing chemotherapeutics to improve overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Substituted Quinazolinones

Thummala et al. synthesized 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one derivatives via Cu-catalyzed azide-alkyne cycloaddition (click chemistry). These compounds feature a triazole linked to a quinazolinone via a methoxy group, differing from the fused triazoloquinazoline core in the target compound.

Triazolo[1,5-a]Quinazoline Derivatives

The compound 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine () shares the triazoloquinazoline core with the target compound but substitutes the piperazine with a 4-ethoxyphenylamine group. The 4-methylbenzenesulfonyl group in the target compound may enhance lipophilicity and membrane permeability compared to the unsubstituted benzenesulfonyl group .

Piperazine-Containing Analogues

Simpler piperazine derivatives, such as N-phenyl piperazine (), lack the triazoloquinazoline moiety, reducing their structural complexity and likely their target specificity.

Heterocyclic Hybrids with Sulfonyl Groups

Compounds like 3-(3-(4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline () replace the triazoloquinazoline with a quinoline-isoxazole system. The sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to the isoxazole’s oxygen, influencing binding kinetics .

Pharmacological and Industrial Implications

Advantages Over Analogs

  • Tunable Solubility : The piperazine and methylbenzenesulfonyl groups balance lipophilicity and aqueous solubility, aiding bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Method Potential Application
Target Compound Triazolo[1,5-a]quinazoline 4-Methylbenzenesulfonyl, Piperazine Cyclocondensation, Alkylation Enzyme inhibition, Herbicide
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-... () Triazolo[1,5-a]quinazoline Benzenesulfonyl, 4-Ethoxyphenylamine Sulfonylation, Amine coupling Enzyme inhibition
Thummala’s Triazole-Quinazolinones () Quinazolinone-triazole Methoxy-linked triazole, Quinazolinone Click chemistry Antimicrobial
N-Phenyl Piperazine () Piperazine Chloroacetyl, Phenyl Alkylation Pharmacological intermediate

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